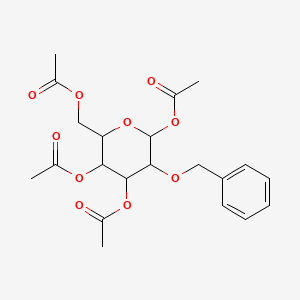

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-a-D-mannopyranose

Description

Structural Significance of Protective Group Arrangement in Monosaccharide Derivatives

The protective group configuration of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose reflects a carefully engineered balance between stability and reactivity. The benzyl group at C-2 serves as a permanent protective moiety, resistant to both acidic and basic conditions while remaining cleavable via catalytic hydrogenation. This contrasts with the acetyl groups at C-1, C-3, C-4, and C-6, which act as temporary protections removable under mild basic conditions. The spatial arrangement of these groups creates distinct electronic and steric environments that govern the compound's behavior in glycosylation reactions.

The α-configuration at the anomeric center (C-1) is stabilized by neighboring group participation from the C-2 benzyl ether. This stereoelectronic effect arises from the oxygen lone pairs of the benzyloxy group, which can delocalize into the developing oxocarbenium ion intermediate during glycosyl donor activation. Such stabilization preferentially leads to retention of the α-configuration when the acetyl group at C-1 is replaced during glycosidic bond formation. The tetra-O-acetyl pattern further directs reactivity by blocking undesired hydroxyl groups while leaving the C-2 position protected yet electronically active.

Comparative analysis with analogous glucopyranose derivatives reveals unique mannose-specific characteristics. The axial C-2 hydroxyl in native D-mannose creates distinct steric constraints that influence protective group strategies. By substituting this position with a benzyl ether, synthetic chemists circumvent the inherent reactivity of the axial hydroxyl while maintaining the chair conformation essential for controlled glycosylations. The acetyl groups at C-3 and C-4 adopt equatorial positions that minimize steric hindrance, creating a synthetic handle for subsequent deprotection and functionalization.

Historical Context of Acetyl-Benzyl Protection Strategies in Glycoscience

The development of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose as a synthetic building block parallels broader advancements in carbohydrate protection chemistry. Early work in the 1970s established benzyl ethers as robust permanent protections, while acetyl groups gained prominence as temporary protections due to their ease of introduction and removal. The combination of these groups in a single molecule emerged as a solution to the dual challenges of achieving orthogonal protection and controlling anomeric stereochemistry.

A landmark application appears in the Wittig-Horner reaction for C-glycoside synthesis, where 2,3,4,6-tetra-O-benzyl-D-mannopyranose derivatives underwent olefination to produce α- and β-glycosyl acetates. This demonstrated the utility of benzyl protections in stabilizing intermediates during carbon-carbon bond-forming reactions. Subsequent refinements in the 1990s leveraged the orthogonal nature of benzyl and acetyl groups to develop one-pot protection strategies, enabling efficient synthesis of complex oligosaccharides.

The compound's historical significance is further underscored by its role in elucidating glycosylation mechanisms. Studies comparing mannosyl and glucosyl donors revealed that C-3 acyl groups in mannose derivatives promote α-selectivity through 1,3-dioxanium ion intermediates—a phenomenon first observed in systems analogous to 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. This mechanistic insight drove the development of modern glycosylation protocols that exploit protective group-directed stereocontrol.

Structure

3D Structure

Properties

IUPAC Name |

(3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYXGZTYODRENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Acetobromomannose

Per-O-acetylation of D-mannose is achieved using acetic anhydride (Ac₂O) in the presence of a catalytic agent such as iodine. Subsequent treatment with 30% HBr in acetic acid replaces the anomeric hydroxyl group with bromide, yielding 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide. This intermediate is highly reactive, facilitating nucleophilic substitution at C1.

Orthoester Synthesis with Benzyl Alcohol

Reaction of acetobromomannose with benzyl alcohol in chloroform, buffered by 2,6-lutidine, produces a 1,2-orthoacetate derivative. The mechanism involves displacement of the bromide ion by the alcohol oxygen, forming a six-membered orthoester ring that bridges C1 and C2. This step is stereospecific, preserving the α-configuration at the anomeric center.

Example Protocol

Hydrolysis and Acetylation

The orthoester is hydrolyzed under mild acidic conditions (1M HCl) to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with a free hydroxyl at C2. Subsequent benzylation of this hydroxyl group using benzyl bromide and a base (e.g., Ag₂O) introduces the 2-O-benzyl moiety. Final acetylation of the anomeric hydroxyl (Ac₂O/pyridine) ensures complete protection, yielding the target compound in α-configuration.

Key Data

| Step | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Orthoester formation | 85–90% | 2,6-lutidine, chloroform, rt | |

| Hydrolysis | 70–80% | 1M HCl, 0°C | |

| Benzylation | 75% | BnBr, Ag₂O, DMF |

Direct Benzylation of Partially Protected Mannose Derivatives

An alternative route bypasses orthoester intermediates by selectively benzylating a partially acetylated mannose derivative. This method requires precise control over protection-deprotection sequences.

Selective Acetylation and Benzylation

Starting with D-mannose, sequential protection of hydroxyl groups is achieved using temporary silyl ethers. For instance, tert-butyldimethylsilyl (TBS) protection at C2 allows acetylation of the remaining hydroxyls (C1, C3, C4, C6) under standard conditions (Ac₂O/pyridine). Subsequent desilylation (TBAF in THF) exposes the C2 hydroxyl for benzylation (BnBr, NaH).

Anomerization to α-Configuration

The β-anomer produced during benzylation is anomerized to α using acidic conditions (e.g., HCl in dioxane). This step equilibrates the anomeric acetyl group, favoring the α-form due to steric and electronic factors.

Optimization Insight

- Temperature : Anomerization at 40°C improves α:β ratio to 4:1.

- Catalyst : Trace HBr enhances reaction rate without side products.

Large-Scale Synthesis via Recycling Byproducts

Industrial-scale production employs recycling strategies to improve efficiency. The hydrolysis of orthoesters generates penta-O-acetyl-D-mannopyranose as a byproduct, which is recovered and reused in subsequent batches.

Process Overview

- Orthoester Hydrolysis : Yields 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose and penta-O-acetyl-D-mannopyranose.

- Byproduct Recovery : Penta-O-acetyl derivative is isolated via crystallization (acetone/ether) and re-converted to acetobromomannose using HBr/AcOH.

- Economic Impact : Recycling improves overall yield from 12% to 16% in multi-kilogram syntheses.

Comparative Analysis of Methods

Mechanistic Insights and Stereochemical Considerations

The α-configuration at the anomeric center is critical for the compound’s utility in glycosylation reactions. Orthoester hydrolysis proceeds via a cyclic oxonium ion intermediate, which is trapped by water to form the β-hemiacetal. Subsequent acetylation locks the α-configuration, as the hemiacetal equilibrates under acidic conditions to favor the axial acetyl group.

Stereochemical Pathways

Chemical Reactions Analysis

Types of Reactions

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium carbonate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose serves as a precursor for the synthesis of glycosides and complex carbohydrates. Its unique structure allows chemists to manipulate its functional groups for the development of new compounds.

Biology

The compound is utilized as a building block in the synthesis of biologically active molecules. It has been shown to enhance the lipophilicity of derivatives, which facilitates their penetration into cell membranes. This property is particularly important in drug development.

Medicine

In pharmaceutical research, 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose has been investigated for its anticancer properties. Studies have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including HeLa cells. For instance:

| Compound | Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|---|

| 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose | HeLa | 10 | 8 |

| 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose | HeLa | 100 | 0 |

These findings suggest potential therapeutic applications in cancer treatment.

Case Study 1: Antiproliferative Evaluation

A comprehensive study evaluated various glycosides for their anticancer properties. The compound demonstrated an IC50 value of approximately 9.94 µM against HeLa cells, indicating potent cytotoxicity and supporting its potential use in cancer therapies.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific glycosidases. Results indicated effective inhibition at concentrations around 10 µM. This suggests that it could be beneficial in therapeutic settings where glycosidase inhibition is required.

Mechanism of Action

The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose involves its role as a precursor in the synthesis of more complex molecules. It acts by providing a protected mannose moiety that can be selectively deprotected and functionalized to yield desired products. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose and analogous mannopyranose derivatives:

Key Observations:

- Protecting Group Stability : The benzyl group in the target compound provides stability under acidic conditions, whereas acetyl groups are base-labile, enabling selective deprotection .

- Functional Group Utility : The azido group in 2-Azidoethyl derivatives facilitates bioorthogonal click reactions, a feature absent in benzyl-protected analogs .

- Synthetic Flexibility: Fully benzylated derivatives (e.g., 1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside) are preferred for long-term stability in glycoprotein synthesis, while acetylated variants are ideal for transient protection .

Biological Activity

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a synthetic carbohydrate derivative that plays a significant role in carbohydrate chemistry and medicinal applications. This compound is characterized by its unique acetylation pattern and benzyl substitution, which influence its biological activity and reactivity in various biochemical contexts.

- Molecular Formula : C₁₄H₁₈O₁₀

- Molecular Weight : 342.29 g/mol

- Appearance : White to off-white powder

- Melting Point : Approximately 146-153 °C

- Solubility : Slightly soluble in dioxane

Synthesis

The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose typically involves multi-step organic reactions. The method often begins with D-mannose as the starting material, followed by acetylation and benzylation steps to achieve the desired structure. The synthesis can be summarized as follows:

- Acetylation : D-mannose is treated with acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups at positions 1, 3, 4, and 6.

- Benzylation : The resulting tetra-acetyl derivative is then subjected to benzylation at the 2-position using benzyl bromide or a similar reagent.

Anticancer Activity

Research indicates that derivatives of α-D-mannopyranose exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose demonstrate cytotoxicity against HeLa cells. The mechanism of action is believed to involve enhanced lipophilicity due to the benzyl group, which facilitates cell membrane penetration.

| Compound | Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|---|

| 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose | HeLa | 10 | 8 |

| 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose | HeLa | 100 | 0 |

Enzyme Interactions

The structural modifications introduced by acetylation and benzylation influence the compound's interactions with enzymes and receptors. For example:

- The acetyl groups can alter the binding affinity of the compound to glycosidases.

- Benzyl substitution at position 2 enhances reactivity towards specific glycosidic bond formations.

Case Study 1: Antiproliferative Evaluation

In a study evaluating various glycosides for their anticancer properties, 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose was tested against multiple cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited an IC50 value of approximately 9.94 µM in HeLa cells, indicating potent cytotoxicity.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific glycosidases showed that it could effectively inhibit enzyme activity at low concentrations (around 10 µM), suggesting potential applications in therapeutic settings where glycosidase inhibition is beneficial.

Q & A

Q. What are the standard protocols for synthesizing 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose?

- Methodological Answer : The synthesis typically involves selective protection/deprotection strategies. For example, benzylation at the C2 position can be achieved using benzyl bromide (BnBr) with Bu₂SnO as a catalyst at 120°C, followed by acetylation of remaining hydroxyl groups using acetic anhydride and DMAP. Purification is performed via column chromatography with solvent gradients like ethyl acetate/hexane (3:7 → 1:4) . Starting materials such as peracetylated mannose derivatives are often used, with hydrazine-mediated deprotection at C1 to introduce functional groups .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . Key NMR signals include:

- Acetyl groups: δ ~2.0–2.2 ppm (singlets for OAc).

- Benzyl groups: δ ~4.5–5.2 ppm (AB quartet for CH₂Ph) and aromatic protons at δ ~7.2–7.4 ppm.

- Anomeric proton (α-configuration): δ ~5.8–6.0 ppm (doublet, J ~1.5–3.0 Hz).

MS (MALDI-TOF or ESI) confirms molecular weight (e.g., [M + Na]⁺ = 461.15 for C₂₁H₂₆O₁₀) .

Advanced Questions

Q. How can challenges in regioselective benzylation during synthesis be addressed?

- Methodological Answer : Regioselective benzylation at C2 requires steric and electronic control. Using Bu₄NBr as a phase-transfer catalyst enhances reactivity of BnBr toward secondary hydroxyl groups. Alternatively, temporary protection (e.g., 4,6-O-benzylidene acetal) directs benzylation to C3 or C2 positions. For example, BH₃-NMe₃ and AlCl₃ can selectively activate specific hydroxyls for benzylation .

Q. How do protecting groups influence the anomeric configuration and reactivity?

- Methodological Answer : The bulky 2-O-benzyl group stabilizes the α-anomer via steric hindrance, while acetyl groups at C3, C4, and C6 reduce conformational flexibility. Crystal structures (e.g., related benzoylated mannopyranosides) show that bulky groups at C2 favor chair conformations with axial anomeric substituents, enhancing α-selectivity in glycosylation reactions .

Q. What methods optimize glycosylation yields using this compound as a donor?

- Methodological Answer : Activate the anomeric position with NIS/AgOTf or BF₃·Et₂O in dichloromethane (DCM) at −30°C to stabilize the oxocarbenium intermediate. Use 4Å molecular sieves to scavenge water and improve electrophilicity. Coupling with acceptors (e.g., thioglycosides) under argon achieves yields >70%. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Q. How can analytical discrepancies in NMR data (e.g., overlapping signals) be resolved?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the anomeric proton (δ ~5.8 ppm) and C1 (δ ~90–95 ppm) confirm α-configuration. If stereochemical ambiguity persists, compare with X-ray crystallography data (e.g., C46H40O12 structures resolve benzoyl group orientations) .

Q. What role does this compound play in oligosaccharide synthesis?

- Methodological Answer : It serves as a key intermediate for synthesizing α-linked mannose oligomers. For example, deprotection of acetyl groups via Zemplén conditions (NaOMe/MeOH) exposes hydroxyls for sequential glycosylation. In chemoenzymatic pathways, it is coupled to galactose or glucosamine derivatives to build human milk oligosaccharide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.